molecular formula C25H26N6O5S B2570152 N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-74-9

N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2570152
CAS RN: 872995-74-9
M. Wt: 522.58
InChI Key: QYCSTLBPVKYISZ-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H26N6O5S and its molecular weight is 522.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide have been synthesized through multi-step chemical processes. These syntheses often aim to introduce various functional groups that could impart desirable biological activities. For example, the synthesis of derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety has been reported, highlighting the versatility of this scaffold in medicinal chemistry (Shakir, Ali, & Hussain, 2017).

Antioxidant Ability

Certain derivatives of the triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety have demonstrated significant antioxidant abilities, surpassing even those of known antioxidants like ascorbic acid. This suggests a potential for these compounds in therapeutic applications where oxidative stress plays a role in disease pathology (Shakir, Ali, & Hussain, 2017).

Antimicrobial Activities

The antimicrobial activities of novel 1,2,4-triazole derivatives, which share structural similarities with the compound , have been investigated. Some of these compounds exhibited good to moderate activities against a range of microorganisms, indicating their potential as lead compounds for the development of new antimicrobial agents (Bektaş et al., 2007).

Antiproliferative Activity

Derivatives featuring the [1,2,4]triazolo[4,3-b]pyridazine moiety have been evaluated for their antiproliferative activity against various cancer cell lines. The alteration from a benzamidine group to a triazolopyridazine moiety resulted in compounds with the ability to inhibit cell proliferation, showcasing the importance of structural modifications in enhancing biological activity (Ilić et al., 2011).

Fungicidal Activity

Compounds synthesized with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine scaffolds have shown preliminary fungicidal activity, suggesting their potential use in agricultural applications to combat fungal infections (El-Telbani, Swellem, & Nawwar, 2007).

properties

IUPAC Name

N-[2-[6-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O5S/c1-34-17-6-4-16(5-7-17)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)37-15-23(32)27-19-14-18(35-2)8-9-20(19)36-3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCSTLBPVKYISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

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